molecular formula C23H23FN4O3 B2801343 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide CAS No. 1105213-84-0

3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide

Katalognummer: B2801343
CAS-Nummer: 1105213-84-0
Molekulargewicht: 422.46
InChI-Schlüssel: VSYIUKHTZNDLII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • The synthesis of pyrimido[5,4-b]indole derivatives, including processes that lead to the formation of compounds with structural similarities to "3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide," has been reported. These studies detail reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents, producing derivatives that could serve as intermediates or analogs for further biological exploration (Shestakov et al., 2009).

Biological Activity and Molecular Docking

  • Research into the synthesis and biological evaluation of novel hepatitis B (HBV) inhibitors has led to the development of structurally related compounds showing nanomolar inhibitory activity against HBV. This includes the study of the electronic and spatial structure of new biologically active molecules through X-ray crystal structure and Hirshfeld surface analysis, alongside molecular docking studies to evaluate their effectiveness as HBV inhibitors (Ivashchenko et al., 2019).

Chemical Reactions and Modifications

  • The preparation and characterization of various compounds, including those structurally related to "this compound," have been described. These studies focus on the reactions between specific indole derivatives and other chemical agents to produce new compounds with potential biological activities or applications in drug development (Manolov et al., 2020).

Herbicidal Activity and Molecular Inhibition

  • Investigations into the herbicidal activity and molecular inhibition properties of pyrimido[5,4-b]indole derivatives have led to the discovery of compounds with potent bioactivity. These studies include the design, synthesis, and evaluation of novel compounds as protoporphyrinogen oxidase inhibitors with promising herbicidal activities (Wang et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV), making it a key target for antiviral drugs.

Mode of Action

The compound interacts with the HCV NS5B polymerase, inhibiting its function

Biochemical Pathways

By inhibiting the HCV NS5B polymerase, the compound disrupts the replication of the Hepatitis C virus . This halts the production of new viral particles, preventing the spread of the virus within the host organism. The downstream effects of this include a reduction in viral load and potentially, the alleviation of symptoms associated with the disease.

Result of Action

The primary result of the compound’s action is the inhibition of HCV replication . This can lead to a decrease in viral load and potentially contribute to the treatment of Hepatitis C.

Eigenschaften

IUPAC Name

3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-2-11-31-17-6-3-15(4-7-17)13-25-20(29)9-10-28-14-26-21-18-12-16(24)5-8-19(18)27-22(21)23(28)30/h3-8,12,14,27H,2,9-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYIUKHTZNDLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.